molecular formula C21H17BrN4O2 B2380216 N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-07-1

N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2380216
CAS No.: 941963-07-1
M. Wt: 437.297
InChI Key: IESIFBOADWDRKW-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound featuring a brominated phenyl group and a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and diketones.

    Bromination of the Phenyl Group:

    Acetamide Formation: The final step involves the coupling of the brominated phenyl group with the pyrazolo[1,5-a]pyrazine core through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

Medically, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazolo[1,5-a]pyrazine core is particularly significant in medicinal chemistry due to its bioactivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the pyrazolo[1,5-a]pyrazine core can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
  • N-(2-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Uniqueness

Compared to its analogs, N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in medicinal applications.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-14-7-8-17(16(22)11-14)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESIFBOADWDRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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